molecular formula C23H30N2O B12758843 Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- CAS No. 155320-02-8

Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-

Cat. No.: B12758843
CAS No.: 155320-02-8
M. Wt: 350.5 g/mol
InChI Key: MLQRZXNZHAOCHQ-DENIHFKCSA-N
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Description

Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylethyl group, and a propanamide moiety. Its stereochemistry plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets, such as monoamine transporters. It exhibits high affinity for dopamine, serotonin, and norepinephrine transporters, which play a crucial role in its pharmacological effects . The compound’s stereochemistry significantly influences its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-((3R,4R)-3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenylethyl group. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

155320-02-8

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(3R,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m1/s1

InChI Key

MLQRZXNZHAOCHQ-DENIHFKCSA-N

Isomeric SMILES

CCC(=O)N([C@@H]1CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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